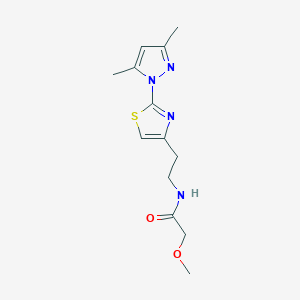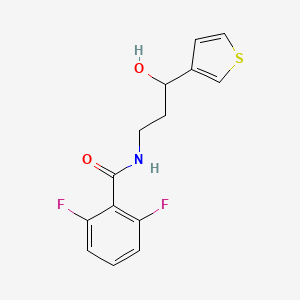![molecular formula C5H11NO B2927188 O-[(1-Methylcyclopropyl)methyl]hydroxylamine CAS No. 1785313-81-6](/img/structure/B2927188.png)
O-[(1-Methylcyclopropyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-[(1-Methylcyclopropyl)methyl]hydroxylamine” is a chemical compound with the CAS Number: 1785313-81-6 . It has a molecular weight of 101.15 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical form of “this compound” is not specified in the sources I found .Scientific Research Applications
Synthesis of (Borylmethyl)cyclopropylamines
Research has demonstrated the successful copper-catalyzed aminoboration of 1-methylenecyclopropanes with bis(pinacolato)diboron and O-benzoyl-N,N-dialkylhydroxylamines, leading to the highly regio- and diastereoselective synthesis of (borylmethyl)cyclopropylamines. These compounds are valuable building blocks for potential antidepressants and trans-2-arylcyclopropylamine derivatives, indicating a significant application in the development of new therapeutic agents (Sakae et al., 2014).
Direct α-Oxytosylation of Carbonyl Compounds
The application of N-Methyl-O-tosylhydroxylamine for the direct α-oxytosylation of carbonyl compounds facilitates the synthesis of heterocycles at room temperature, showcasing good functional group tolerance. This method highlights the versatility of hydroxylamine derivatives in organic synthesis, providing a straightforward approach to generating heterocyclic products from carbonyl compounds (John et al., 2007).
Ring-Opening Hydroamination of Methylenecyclopropanes
A copper-catalyzed method has been developed for the ring-opening hydroamination of methylenecyclopropanes using polymethylhydrosiloxane and O-benzoylhydroxylamines. This approach allows for selective C-C bond cleavage and provides a new reaction mode for methylenecyclopropanes, producing homoallylamines in good yields. This process illustrates the potential of hydroxylamines in catalytic hydroamination reactions for the synthesis of complex amine structures (Nishikawa et al., 2016).
Synthesis of N-Heterocycles from O-Cyclopropyl Hydroxylamines
O-Cyclopropyl hydroxylamines, accessible through a novel synthetic route, serve as precursors for N-heterocycles via a di-heteroatom [3,3]-sigmatropic rearrangement. This demonstrates their utility in the synthesis of structurally diverse tetrahydroquinolines, showcasing the potential of O-cyclopropyl hydroxylamines in the efficient and scalable production of N-heterocyclic compounds (Lovato et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Hydroxylamines and their derivatives are known to interact with various biological targets, often acting as nucleophiles .
Mode of Action
O-[(1-Methylcyclopropyl)methyl]hydroxylamine, like other hydroxylamines, can act as a nucleophile. The oxygen atom competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Hydroxylamines are known to participate in various biochemical reactions, including the formation of oximes and hydrazones .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (10115) and its liquid physical form , may influence its bioavailability.
Result of Action
The formation of oximes and hydrazones, which are known to have various biological activities, could be a potential result of its action .
Action Environment
The compound’s storage temperature (4°c) and its liquid physical form suggest that its stability and efficacy might be influenced by temperature and other environmental conditions.
Properties
IUPAC Name |
O-[(1-methylcyclopropyl)methyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2-3-5)4-7-6/h2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUHIYSXVKYRCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-4-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2927106.png)
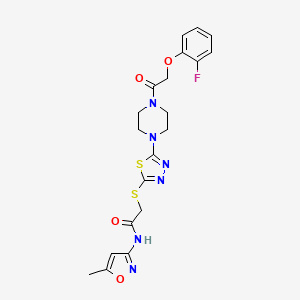


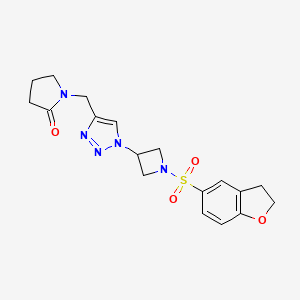
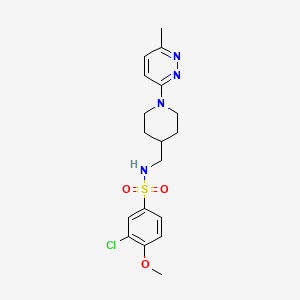
![3-(4-fluorophenyl)-9-(2-methylpropyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2927115.png)
![3-bromo-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2927118.png)
![4-Amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2927120.png)
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)

